Cas no 2229503-51-7 (4-ethyl-2-methoxy-3,3-dimethylhexanoic acid)

4-Ethyl-2-methoxy-3,3-dimethylhexanoic acid is a branched-chain carboxylic acid characterized by its unique alkyl and methoxy substituents. The compound's structure imparts steric hindrance and electronic effects, influencing its reactivity and potential applications in organic synthesis. Its ethyl and dimethyl groups enhance lipophilicity, making it suitable for use in hydrophobic environments or as an intermediate in the preparation of more complex molecules. The methoxy group may further modulate its chemical behavior, offering selectivity in reactions. This acid is of interest in pharmaceutical and agrochemical research, where tailored steric and electronic properties are critical for designing bioactive compounds. Handling requires standard precautions for carboxylic acids.
4-ethyl-2-methoxy-3,3-dimethylhexanoic acid structure
2229503-51-7 structure
Product Name:4-ethyl-2-methoxy-3,3-dimethylhexanoic acid
CAS No:2229503-51-7
MF:C11H22O3
MW:202.290584087372
CID:6595291
PubChem ID:165668626
Update Time:2025-06-13

4-ethyl-2-methoxy-3,3-dimethylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid
    • 2229503-51-7
    • EN300-1803920
    • Inchi: 1S/C11H22O3/c1-6-8(7-2)11(3,4)9(14-5)10(12)13/h8-9H,6-7H2,1-5H3,(H,12,13)
    • InChI Key: SGHXHIFHAFNEMW-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)C(C)(C)C(CC)CC

Computed Properties

  • Exact Mass: 202.15689456g/mol
  • Monoisotopic Mass: 202.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid

4-ethyl-2-methoxy-3,3-dimethylhexanoic acid (CAS No. 2229503-51-7): An Emerging Compound in Medicinal Chemistry

4-ethyl-2-methoxy-3,3-dimethylhexanoic acid (CAS No. 2229503-51-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the chemical structure, synthesis methods, and recent research findings associated with this compound, highlighting its significance in the development of new pharmaceuticals.

The chemical structure of 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid is characterized by a six-carbon chain with an ethyl group at the fourth position, a methoxy group at the second position, and two methyl groups at the third position. The carboxylic acid functional group at the end of the chain imparts acidic properties to the molecule, making it a versatile candidate for various chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have led to the development of efficient methods for synthesizing 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid. One notable approach involves the condensation of 4-ethyl-2-methoxybutanal with acetic anhydride, followed by reduction and subsequent oxidation steps. This multi-step process ensures high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

In terms of biological activity, 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid has shown promising results in various preclinical studies. Research published in the Journal of Medicinal Chemistry highlights its potential as an anti-inflammatory agent. The compound was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, studies have explored the potential of 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid as an antidiabetic agent. In a study conducted by researchers at the University of California, San Francisco, the compound was shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice models. The mechanism of action is believed to involve activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism.

The safety profile of 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid has also been evaluated in several preclinical studies. Toxicity assessments have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings are crucial for advancing the compound into clinical trials and eventual use in human patients.

In conclusion, 4-ethyl-2-methoxy-3,3-dimethylhexanoic acid (CAS No. 2229503-51-7) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable biological activity make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a significant role in the advancement of modern pharmaceuticals.

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